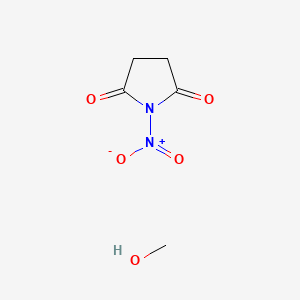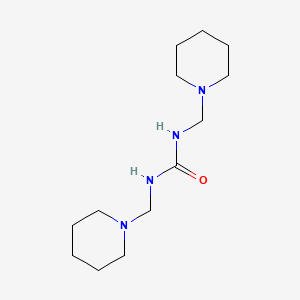
1,3-Bis(piperidin-1-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(piperidin-1-ylmethyl)urea is a chemical compound with the molecular formula C₁₃H₂₆N₄O It consists of a urea core substituted with two piperidin-1-ylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(piperidin-1-ylmethyl)urea can be synthesized through the nucleophilic addition of piperidine to isocyanate derivatives. One common method involves the reaction of piperidine with a urea derivative under mild conditions. The reaction typically proceeds in the presence of a catalyst or under basic conditions to facilitate the nucleophilic attack on the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
1,3-Bis(piperidin-1-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.
科学研究应用
1,3-Bis(piperidin-1-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Bis(piperidin-1-ylmethyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The urea group can form hydrogen bonds with biological molecules, while the piperidin-1-ylmethyl groups can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.
相似化合物的比较
Similar Compounds
1,3-Bis(piperidin-1-ylmethyl)benzene: Similar in structure but with a benzene core instead of a urea core.
1,3-Bis(piperidin-1-ylmethyl)thiourea: Contains a thiourea group instead of a urea group, which can alter its chemical and biological properties.
Uniqueness
1,3-Bis(piperidin-1-ylmethyl)urea is unique due to its specific combination of a urea core with piperidin-1-ylmethyl groups, which imparts distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
5422-93-5 |
|---|---|
分子式 |
C13H26N4O |
分子量 |
254.37 g/mol |
IUPAC 名称 |
1,3-bis(piperidin-1-ylmethyl)urea |
InChI |
InChI=1S/C13H26N4O/c18-13(14-11-16-7-3-1-4-8-16)15-12-17-9-5-2-6-10-17/h1-12H2,(H2,14,15,18) |
InChI 键 |
HHSZJAYUASPUNY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CNC(=O)NCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


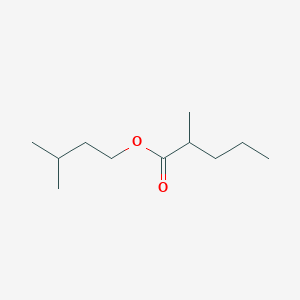
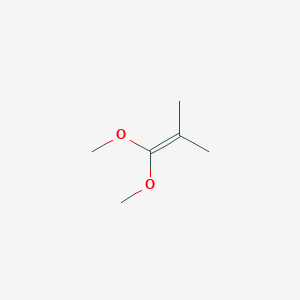
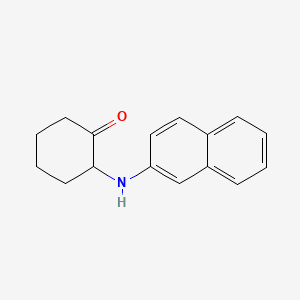
![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
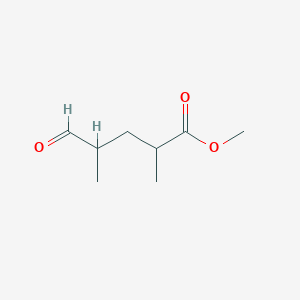
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile](/img/structure/B14734390.png)
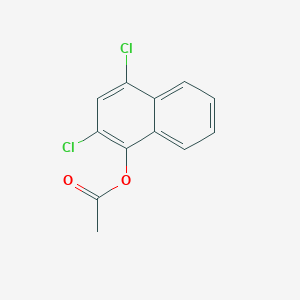
![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)
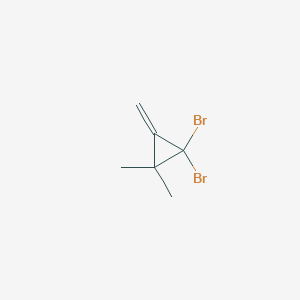
![methyl (1R,2S,4aS,4bS,7S,8aS,10aR)-7-hydroxy-2,4b-dimethyl-1-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-1,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-2-carboxylate](/img/structure/B14734419.png)
